molecular formula C16H14N6O B2612017 N-(cyanomethyl)-N,5-dimethyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1355713-50-6

N-(cyanomethyl)-N,5-dimethyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2612017
CAS No.: 1355713-50-6
M. Wt: 306.329
InChI Key: BWCMKSUPMONGPQ-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .


Synthesis Analysis

Quinoline derivatives can be synthesized through various methods. For instance, one method involves treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .


Molecular Structure Analysis

The molecular structure of quinoline derivatives can be analyzed using various techniques. For example, molecular docking experiments can be used to analyze the results and explain the molecular mechanism of eminent activities to c-Met .


Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For example, they can be used as small molecular inhibitors to disrupt the HGF–Met signal transduction pathway .


Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be analyzed using various techniques. For instance, the ChemSpider database provides information on the structure, properties, spectra, suppliers, and links for related compounds .

Mechanism of Action

The mechanism of action of quinoline derivatives can vary depending on the specific compound and its intended use. For example, some quinoline-containing compounds have been reported as potential antitumor agents .

Safety and Hazards

The safety and hazards associated with quinoline derivatives can vary depending on the specific compound. For example, the safety data sheet for a related compound, phenyl-quinolin-6-yl-amine, can be found on the ECHEMI website .

Future Directions

The future directions for research on quinoline derivatives are vast. For example, photoactivatable cyclic caged morpholino oligomers (ccMOs) represent a promising tool to selectively regulate gene expression with spatiotemporal control .

Properties

IUPAC Name

N-(cyanomethyl)-N,5-dimethyl-1-quinolin-6-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O/c1-11-15(16(23)21(2)9-7-17)19-20-22(11)13-5-6-14-12(10-13)4-3-8-18-14/h3-6,8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCMKSUPMONGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(C=C2)N=CC=C3)C(=O)N(C)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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